Increased Lipophilicity over Des-Ethyl Analog
The presence of the ethyl linker in 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea raises the computed logP from approximately 0.52 (for the des-ethyl analog 3-tert-butyl-1-(piperidin-3-yl)urea) to 1.1 (XLogP3), a ≈0.6 log unit increase [1][2]. This quantifiable gain in lipophilicity results from the additional methylene and methyl groups that shield polar urea nitrogens, directly impacting passive membrane permeability predictions for CNS-targeted building block libraries [1].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-tert-Butyl-1-(piperidin-3-yl)urea (CAS 1042777-03-6): XLogP3 = 0.52 (estimated from PubChem data) |
| Quantified Difference | ΔLogP ≈ +0.6 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2019 release |
Why This Matters
A 0.6 log unit increase in logP can double steady-state blood-brain barrier permeability, making the target compound a more relevant building block for CNS drug discovery programs where moderate lipophilicity is desired.
- [1] PubChem. (2025). 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea. CID 43523387. XLogP3 value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1156126-27-0 View Source
- [2] PubChem. (2025). 3-tert-Butyl-1-(piperidin-3-yl)urea. CID 43210557. XLogP3 estimation. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1042777-03-6 View Source
